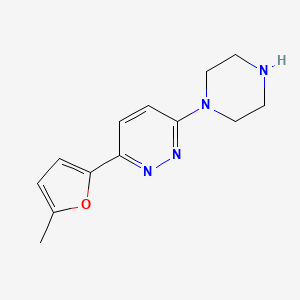

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-2-4-12(18-10)11-3-5-13(16-15-11)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECAGRRJMXRYFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN=C(C=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the 5-Methylfuran Group: This can be achieved through a Friedel-Crafts acylation reaction, where the furan ring is acylated with a methyl group.

Attachment of the Piperazine Group: The piperazine group can be introduced via nucleophilic substitution reactions, where the pyridazine ring is treated with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: The piperazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyridazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing piperazine and pyridazine rings often exhibit diverse biological activities, including:

- Antibacterial Properties : Similar derivatives have shown effectiveness against various bacterial strains, suggesting that 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine may also possess antibacterial potential.

- Antifungal Activities : Given the structural similarities to known antifungal agents, this compound could be investigated for its ability to inhibit fungal growth.

- Anticancer Effects : Pyridazine derivatives are noted for their anticancer properties, making this compound a candidate for further studies in cancer treatment .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Furfuryl)-6-(piperazin-1-yl)pyridazine | Furfuryl group instead of methylfuran | Potentially different reactivity due to furfuryl group |

| 4-(Piperidin-1-yl)-pyridazine | Piperidine instead of piperazine | May exhibit different biological activity |

| 3-(5-Methylthiazol-2-yl)-6-(piperazin-1-yl)pyridazine | Thiazole group instead of furan | Different electronic properties affecting reactivity |

This comparison illustrates how variations in substituents can influence chemical behavior and biological activity .

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Pharmacological Profiles

- Target Compound vs. MW069a : The phenyl and pyridinyl groups in MW069a enhance aromatic interactions with kinase targets (e.g., p38αMAPK), whereas the methylfuran in the target compound may prioritize blood-brain barrier penetration due to balanced lipophilicity .

- Target Compound vs.

- Target Compound vs. DS634 : The hydroxy and trifluoromethyl groups in DS634 may confer higher metabolic stability but lower solubility than the target compound’s piperazine and methylfuran .

Electronic and Steric Effects

Biological Activity

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that combines a pyridazine ring with a piperazine moiety and a 5-methylfuran substituent. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Structural Overview

The compound features:

- Pyridazine Ring : Known for its diverse pharmacological applications.

- Piperazine Group : Often associated with various biological activities, including antimicrobial and anticancer effects.

- 5-Methylfuran Substituent : Contributes to the compound's reactivity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing piperazine and pyridazine rings exhibit notable antimicrobial properties. For instance, derivatives of pyridazine have shown significant inhibition against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may follow this trend, although specific data on its efficacy is still emerging.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies typically involve assessing how the compound binds to specific enzymes or receptors. These studies are essential for elucidating its biological effects and optimizing its structure for enhanced activity.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Furfuryl)-6-(piperazin-1-yl)pyridazine | Furfuryl group instead of methylfuran | Potentially different reactivity due to furfuryl group |

| 4-(Piperidin-1-yl)-pyridazine | Piperidine instead of piperazine | May exhibit different biological activity |

| 3-(5-Methylthiazol-2-yl)-6-(piperazin-1-yl)pyridazine | Thiazole group instead of furan | Different electronic properties affecting reactivity |

This table illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of similar compounds.

Study on Pyridazine Derivatives

A study published in Nature explored various pyridazine derivatives for their antiviral activity. The research highlighted that certain structural modifications could enhance efficacy against viral targets, suggesting that similar modifications to this compound might yield beneficial results .

Anticancer Screening

In another study focused on the antiproliferative effects of heterocyclic compounds, several pyridazine derivatives were evaluated against human cancer cell lines. The results indicated that structural elements significantly affected cytotoxicity levels, reinforcing the need for further investigation into this compound's potential as an anticancer agent .

Q & A

Q. What advanced analytical methods detect trace impurities or polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.